molecular formula C10H12N2O3 B1393256 2-(Cyclobutylmethoxy)-3-nitropyridine CAS No. 1049729-98-7

2-(Cyclobutylmethoxy)-3-nitropyridine

Cat. No. B1393256
M. Wt: 208.21 g/mol
InChI Key: IZGBFASYAQYMJW-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-3-nitropyridine (CBMP) is an organic compound with a cyclobutylmethoxy group attached to a nitropyridine nucleus. This compound has a wide range of applications in both organic synthesis and scientific research. It is a versatile reagent that can be used in a variety of reactions, and its properties make it a useful tool for many different applications. CBMP is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs, and is being studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

  • Synthesis and Structure Analysis:

    • Fan Kai-qi (2009) reported the synthesis of a related compound, 2-amino-3-nitropyridine-6-methoxy, through a series of reactions starting from 2,6-Dichloropyridine. The product's structure was confirmed by IR and 1HNMR spectroscopy (Fan Kai-qi, 2009).
    • Balachandran et al. (2012) conducted a detailed study on the conformational stability and vibrational analyses of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives using density functional theory (DFT). These studies are essential for understanding the molecular stability and chemical reactivity of these compounds (Balachandran, Lakshmi & Janaki, 2012).
  • Chemical Reactions and Applications:

    • Nakano et al. (2001) developed an efficient method for the p-Methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine. This method demonstrates the utility of nitropyridine derivatives in organic synthesis (Nakano, Kikuchi, Matsuo & Mukaiyama, 2001).
    • Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, achieving high regioselectivity for substitutions in the para position to the nitro group. This type of reaction is valuable for the synthesis of various nitrogen-containing compounds (Bakke & Svensen, 2001).
  • Potential Biomedical Applications:

    • Premkumar et al. (2015) conducted a conformational analysis of 2-amino-6-methoxy-3-nitropyridine, revealing its higher non-linear optical activity and potential for biomedical applications. The study highlights the relevance of these compounds in designing new optical materials (Premkumar et al., 2015).

properties

IUPAC Name

2-(cyclobutylmethoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-5-2-6-11-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBFASYAQYMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethoxy)-3-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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